molecular formula C25H32O4 B1249784 Plakortolide H

Plakortolide H

Cat. No. B1249784
M. Wt: 396.5 g/mol
InChI Key: CPCDZHAAYWQQMM-BFTVFCNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plakortolide H is a natural product found in Plakortis with data available.

Scientific Research Applications

1. Biosynthesis and Structural Analysis

Plakortolides, including Plakortolide H, have been a subject of interest due to their unique biosynthesis and structural properties. A study by Yong et al. (2011) on the Australian marine sponge Plakinastrella clathrata revealed the isolation of new compounds including plakortolides, which were structurally elucidated through extensive spectroscopic analysis (Yong et al., 2011). This research offers insights into the biosynthetic pathways and structural diversity of plakortolides.

2. Inhibitory Activity Against Pathogens

Plakortolides have demonstrated potential in inhibiting the growth of pathogens. Perry et al. (2001) identified cyclic peroxides including plakortolides from Plakinastrella onkodes, which exhibited potent inhibitory activity against the protozoan Toxoplasma gondii, representing a novel avenue for marine-derived natural products in combating parasitic infections (Perry et al., 2001).

3. Cytotoxic Properties and Anticancer Potential

The cytotoxic properties of plakortolides, including Plakortolide H, have been explored for their potential in cancer treatment. Varoglu et al. (1995) reported that Plakortolide E exhibited selective potency against melanoma and breast tumor cell lines (Varoglu et al., 1995). This highlights the potential of plakortolides as candidates for developing anticancer therapies.

4. Synthetic Studies

Synthetic studies of plakortolides have been conducted to understand their complex molecular structures and potential applications. Barnych and Vatèle (2012) achieved the total synthesis of seco-plakortolide E and (-)-ent-plakortolide I, providing valuable insights into the structural and stereochemical aspects of these compounds (Barnych & Vatèle, 2012).

5. Antimicrobial and Antitumor Activities

Plakortolides have shown promising antimicrobial and antitumor activities. Rudi et al. (2003) isolated new compounds from the sponge Plakortis aff simplex, including plakortolides H and I, which displayed significant activity against a range of tumor cells, indicating their potential in antimicrobial and antitumor applications (Rudi et al., 2003).

properties

Molecular Formula

C25H32O4

Molecular Weight

396.5 g/mol

IUPAC Name

(3R,4aS,7aS)-3,4a-dimethyl-3-[(2E,4E,9E)-2-methyl-10-phenyldeca-2,4,9-trienyl]-7,7a-dihydro-4H-furo[3,2-c][1,2]dioxin-6-one

InChI

InChI=1S/C25H32O4/c1-20(13-9-6-4-5-7-10-14-21-15-11-8-12-16-21)18-24(2)19-25(3)22(28-29-24)17-23(26)27-25/h6,8-16,22H,4-5,7,17-19H2,1-3H3/b9-6+,14-10+,20-13+/t22-,24+,25-/m0/s1

InChI Key

CPCDZHAAYWQQMM-BFTVFCNYSA-N

Isomeric SMILES

C/C(=C\C=C\CCC/C=C/C1=CC=CC=C1)/C[C@@]2(C[C@]3([C@H](CC(=O)O3)OO2)C)C

Canonical SMILES

CC(=CC=CCCCC=CC1=CC=CC=C1)CC2(CC3(C(CC(=O)O3)OO2)C)C

synonyms

plakortolide H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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